chemical structure and properties of alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid
chemical structure and properties of alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid
Technical Whitepaper: Chemical Structure, Synthesis, and Physicochemical Properties of α -Hydroxy- α -methyl-2-naphthaleneacetic Acid
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for highly specialized chiral building blocks that bridge the gap between lipophilicity and hydrogen-bonding capacity. α -Hydroxy- α -methyl-2-naphthaleneacetic acid, systematically known as 2-hydroxy-2-(naphthalen-2-yl)propanoic acid (CAS: 10441-53-9)[1], is a prime example of such a molecule. Unlike standard aliphatic α -hydroxy acids (AHAs) like lactic acid, the incorporation of a bulky, electron-rich naphthalene ring fundamentally alters its physicochemical landscape. This whitepaper provides an in-depth mechanistic guide to its structural properties, synthesis, and applications in drug discovery.
Molecular Architecture & Physicochemical Profiling
The structural identity of this compound is defined by three critical motifs: an aromatic naphthalene ring, an α -hydroxyl group, and an α -methyl group adjacent to a carboxylic acid.
Quantitative Data Summary
To facilitate comparative analysis for formulation and synthetic planning, the core physicochemical properties are summarized below:
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-2-(naphthalen-2-yl)propanoic acid | [2] |
| CAS Registry Number | 10441-53-9 | [1] |
| Molecular Formula | C13H12O3 | [2] |
| Molecular Weight | 216.23 g/mol | [2] |
| Melting Point | 121 °C | [3] |
| Boiling Point (Predicted) | 438.6 ± 20.0 °C | [3] |
| Density (Predicted) | 1.303 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.44 | [3] |
Mechanistic Causality of Properties
From a thermodynamic perspective, the high predicted boiling point (438.6 °C) and solid-state melting point (121 °C)[3] are not merely functions of molecular weight. They are driven by a synergistic combination of strong intermolecular hydrogen bonding (via the α -hydroxy and carboxylic acid groups) and robust π−π stacking interactions facilitated by the planar naphthalene rings. Furthermore, the pKa of 4.44 makes it slightly less acidic than glycolic acid (pKa 3.83). This is due to the electron-donating inductive effect of the α -methyl group, which destabilizes the conjugate base, effectively tuning the molecule for optimal gastrointestinal absorption when utilized as a prodrug scaffold.
Synthetic Workflows & Mechanistic Pathways
In laboratory environments, synthesizing α -hydroxy- α -methyl-2-naphthaleneacetic acid typically relies on two primary pathways: the Cyanohydrin route and the Grignard addition route.
Synthetic pathways for α-Hydroxy-α-methyl-2-naphthaleneacetic acid via Cyanohydrin and Grignard.
Protocol 1: The Cyanohydrin Route
This route is highly atom-economical and scalable.
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Bisulfite Adduct Formation: Dissolve 2-acetylnaphthalene in aqueous ethanol. Add a saturated solution of sodium bisulfite (NaHSO₃). This increases the water solubility of the ketone and highly activates the carbonyl carbon.
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Nucleophilic Cyanation: Slowly add potassium cyanide (KCN) at 0–5 °C. The cyanide ion displaces the bisulfite, forming 2-hydroxy-2-(2-naphthyl)propanenitrile.
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Acid-Catalyzed Hydrolysis: Extract the intermediate and reflux in concentrated HCl (100 °C) for 4–6 hours to convert the nitrile to the carboxylic acid.
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Expert Causality & Validation: Why use acid instead of base for hydrolysis? Under basic conditions, cyanohydrins exist in equilibrium with the parent ketone. Heating in aqueous base drives a retro-cyanohydrin reaction, regenerating 2-acetylnaphthalene and releasing lethal HCN gas. Acidic hydrolysis irreversibly protonates the nitrile, activating it toward water attack. In-process validation: Monitor via IR spectroscopy; the disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and appearance of a nitrile stretch (~2250 cm⁻¹) confirms step 2 completion.
Protocol 2: The Grignard Addition Route
This route avoids highly toxic cyanide salts but requires rigorous anhydrous technique.
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Grignard Preparation: React 2-bromonaphthalene with magnesium turnings in anhydrous THF under an inert argon atmosphere to form 2-naphthylmagnesium bromide.
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Nucleophilic Addition: Cool the solution to -78 °C and add ethyl pyruvate dropwise.
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Saponification: Hydrolyze the resulting ester using 2M aqueous NaOH, followed by acidification to pH 2 with HCl to precipitate the final product.
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Expert Causality & Validation: Why use ethyl pyruvate instead of pyruvic acid? Pyruvic acid contains a highly acidic carboxylic proton that would immediately quench the Grignard reagent via an acid-base reaction, yielding naphthalene and a magnesium carboxylate salt. Masking the acid as an ethyl ester ensures selective nucleophilic attack at the α -keto position. In-process validation: The Grignard formation is self-validating when the magnesium dissolves and the solution turns a characteristic dark brown.
Analytical Characterization Protocols
To ensure the integrity of the synthesized compound, a multi-tiered analytical approach is required:
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Nuclear Magnetic Resonance (NMR): In ¹H NMR (CDCl₃), the α -methyl group will appear as a distinct, sharp singlet around 1.8 ppm, lacking any splitting due to the absence of adjacent protons. The aromatic protons of the naphthalene ring will present as a complex, integrating multiplet between 7.4 and 8.0 ppm.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Operating in negative electrospray ionization (ESI-) mode is optimal due to the carboxylic acid moiety. The mass spectrum will yield a prominent [M-H]⁻ peak at m/z 215.
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Chiral HPLC: Because the α -carbon is a chiral center, the standard synthesis yields a racemate. Enantiomeric excess (ee) must be determined using a chiral stationary phase (e.g., Chiralcel OD) with a mobile phase of Hexane/Isopropanol (typically 90:10) containing 0.1% TFA to suppress peak tailing of the acid.
Strategic Applications in Drug Development
Logical relationship between structural motifs and pharmacological applications.
The unique structural topology of α -hydroxy- α -methyl-2-naphthaleneacetic acid makes it highly valuable in pharmaceutical chemistry. Notably, it is utilized as a critical intermediate in the design and synthesis of potent α 1-adrenergic receptor antagonists[4]. In these drug discovery workflows, the lipophilic naphthalene ring is leveraged to enhance binding affinity within the deep, hydrophobic pockets of the α 1-adrenergic receptor. Simultaneously, the α -hydroxy acid moiety acts as a versatile handle for esterification or amidation, allowing medicinal chemists to fine-tune the pharmacokinetic profile (such as half-life and volume of distribution) of the resulting antagonist[4].
Furthermore, when isolated into its pure (R) or (S) enantiomers, the compound serves as an excellent chiral resolving agent for basic racemic amines, forming diastereomeric salts that can be easily separated via fractional crystallization.
References
-
NextSDS. "2-(2-Naphthyl)-2-hydroxypropanoic acid — Chemical Substance Information". NextSDS.[Link]
- Google Patents.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2-(2-Naphthyl)-2-hydroxypropanoic acid | 10441-53-9 [chemicalbook.com]
- 3. 10441-53-9 CAS MSDS (2-(2-Naphthyl)-2-hydroxypropanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. US6300499B1 - α1-adrenergic receptor antagonists - Google Patents [patents.google.com]

